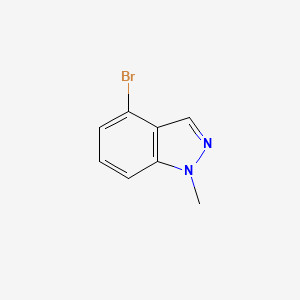

4-Bromo-1-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUSISHVASVOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626449 | |

| Record name | 4-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365427-30-1 | |

| Record name | 4-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-indazole (CAS: 365427-30-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, frequently appearing in molecules designed to exhibit potent and selective biological activity. Among the vast array of functionalized indazoles, this compound stands out as a particularly valuable and versatile building block. Its strategic placement of a bromine atom and a methyl group on the bicyclic indazole core provides chemists with a robust platform for constructing complex molecular architectures, most notably in the field of kinase inhibitor development.[1][2]

This guide offers a comprehensive technical overview of this compound (CAS No. 365427-30-1), delving into its chemical properties, synthesis, reactivity, and applications. The content is curated for professionals in drug discovery and chemical research, emphasizing not just the procedural steps but the underlying chemical principles that drive its utility and application.

Sources

An In-depth Technical Guide on 4-Bromo-1-methyl-1H-indazole: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

As a key heterocyclic building block, 4-Bromo-1-methyl-1H-indazole has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique physicochemical properties and versatile reactivity make it an invaluable starting material for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, detailing its core properties, established synthetic and purification protocols, and critical analytical characterization methods. Furthermore, it explores the compound's reactivity and highlights its applications in the landscape of modern drug discovery.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.

Structural and Molecular Data

| Identifier | Value |

| Molecular Formula | C₈H₇BrN₂[1] |

| Molecular Weight | 211.06 g/mol [1][2] |

| IUPAC Name | This compound |

| CAS Number | 365427-30-1[1][2] |

| Canonical SMILES | CN1N=CC2=C1C(=CC=C2)Br |

| InChI Key | AQUSISHVASVOBL-UHFFFAOYSA-N[2] |

Physical and Chemical Characteristics

| Property | Value |

| Appearance | Solid[2] |

| Melting Point | Not explicitly available in search results. |

| Boiling Point | Data not available. |

| Solubility | Soluble in organic solvents like ethyl acetate and dichloromethane.[1] |

| Storage Temperature | Refrigerator (2-8°C)[2][3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a well-established procedure, typically involving the methylation of 4-bromo-1H-indazole. The following protocol provides a reliable method for its preparation and subsequent purification.

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Detailed Experimental Methodology

Materials:

-

4-Bromo-1H-indazole

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Iodomethane (CH₃I)

-

Acetone or Dimethylformamide (DMF) as solvent[1]

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent system (e.g., ethyl acetate/cyclohexane)[1]

Procedure:

-

Reaction Setup: To a solution of 4-bromo-1H-indazole in acetone or DMF, add potassium carbonate and stir the mixture at room temperature.[1]

-

Methylation: Slowly add iodomethane to the reaction mixture. The reaction can be heated to reflux for several hours to ensure completion.[1]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated saline.[1]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.[1]

-

Purification: The crude product, which may contain the 2-methyl isomer, is purified by silica gel column chromatography using an appropriate eluent system, such as ethyl acetate/cyclohexane, to isolate the desired this compound.[1]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. A characteristic singlet for the methyl group protons is expected around 4.04 ppm (in DMSO-d₆).[1] The aromatic protons will exhibit signals in the aromatic region of the spectrum.

-

Mass Spectrometry: This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of 211.06 g/mol .

Note: While specific ¹³C NMR data was not available in the provided search results, it is a standard and recommended technique for full characterization.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final product. A high-purity sample will show a single major peak in the chromatogram.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily attributed to the presence of the bromine atom at the 4-position. This halogen serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Caption: Reactivity and applications of this compound.

This reactivity has been widely exploited in the synthesis of numerous compounds with potential therapeutic applications, including but not limited to, kinase inhibitors for oncology and modulators of G-protein coupled receptors (GPCRs).

Safety and Handling

Proper handling and storage of this compound are crucial to ensure laboratory safety.

-

Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3]

-

Precautionary Statements: Recommended precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place, under refrigeration.[2][3]

Conclusion

This compound stands as a compound of significant value to the scientific community, particularly in the realm of drug discovery. Its well-defined physicochemical properties, coupled with straightforward synthetic access and versatile reactivity, make it an indispensable tool for the creation of novel molecular entities with therapeutic potential. This guide serves as a foundational resource for researchers looking to harness the capabilities of this important heterocyclic building block.

References

Sources

Spectroscopic Data for 4-Bromo-1-methyl-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromo-1-methyl-1H-indazole (CAS No: 365427-30-1). As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization. This document details the experimental and predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section includes a detailed analysis of the spectral features, the underlying chemical principles, and the experimental protocols for data acquisition. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of substituted indazoles.

Introduction to this compound

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric with purines and have garnered significant interest in drug discovery. The indazole scaffold is a privileged structure found in a variety of pharmacologically active molecules with activities such as anti-inflammatory, anti-cancer, and anti-viral properties. The introduction of a bromine atom at the 4-position and a methyl group at the N1-position significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making it a versatile intermediate for the synthesis of more complex derivatives.

Accurate structural elucidation and purity assessment are critical for any chemical entity intended for use in research and development. Spectroscopic techniques provide a powerful and non-destructive means to achieve this. This guide will delve into the key spectroscopic methods used to characterize this compound, providing both the data and the scientific rationale behind its interpretation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the number, environment, and connectivity of hydrogen atoms.

Experimental Data

The ¹H NMR spectrum of this compound was obtained in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.98 | d | 0.9 | 1H | H3 |

| 7.67 - 7.65 | m | - | 1H | H7 |

| 7.35 - 7.27 | m | - | 2H | H5, H6 |

| 4.04 | s | - | 3H | N-CH₃ |

Spectral Interpretation

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The downfield region (7.0-8.0 ppm) is characteristic of aromatic protons.

-

H3 Proton: The signal at 7.98 ppm, a doublet with a small coupling constant, is assigned to the proton at the 3-position of the indazole ring. Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom (N2).

-

Aromatic Protons (H5, H6, H7): The complex multiplet between 7.27 and 7.67 ppm corresponds to the three protons on the benzene ring. The bromine atom at position 4 influences the chemical shifts and coupling patterns of these protons.

-

N-Methyl Protons: The singlet at 4.04 ppm, integrating to three protons, is unequivocally assigned to the methyl group attached to the N1 nitrogen. Its chemical shift is typical for an N-methyl group in a heteroaromatic system.

The choice of DMSO-d₆ as the solvent is common for nitrogen-containing heterocycles as it can help in resolving complex multiplets and in some cases, reveal the presence of exchangeable protons, although none are present in this N-methylated derivative.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted Data

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~140 | C7a | Quaternary carbon in the pyrazole ring, adjacent to N1. |

| ~135 | C3a | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |

| ~130 | C3 | Carbon in the pyrazole ring, deshielded by N2. |

| ~125 | C5 | Aromatic CH, influenced by the bromine at C4. |

| ~122 | C6 | Aromatic CH. |

| ~115 | C7 | Aromatic CH. |

| ~110 | C4 | Carbon bearing the bromine atom (ipso-carbon), shielded by the halogen. |

| ~35 | N-CH₃ | N-methyl carbon, typical chemical shift. |

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are based on the following principles:

-

Heteroatom Effects: The nitrogen atoms in the indazole ring have a significant influence on the chemical shifts of the adjacent carbon atoms, generally causing a downfield shift (deshielding).

-

Substituent Effects: The electron-withdrawing bromine atom at C4 is expected to have a complex effect. It will deshield the ortho and para carbons (C3a, C5) and shield the ipso-carbon (C4).

-

Aromaticity: The carbons within the aromatic system will resonate in the typical aromatic region (110-150 ppm).

-

Alkyl Group: The N-methyl carbon will appear in the upfield region, characteristic of sp³ hybridized carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon.

-

Data Processing: Process the data similarly to ¹H NMR, with calibration against the DMSO-d₆ solvent peak (δ = 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Predicted Data

The predicted mass spectrum of this compound would exhibit the following key features:

| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |

| 210/212 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| 195/197 | [M - CH₃]⁺ | Loss of the N-methyl group. |

| 131 | [M - Br]⁺ | Loss of the bromine atom. |

| 104 | [C₇H₆N]⁺ | Further fragmentation of the indazole ring. |

Fragmentation Pathway

Electron ionization (EI) is a common method for mass spectrometry that can induce fragmentation of the molecular ion. The predicted fragmentation pathway for this compound is as follows:

Caption: Predicted MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions and generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying functional groups.

Predicted Data

The predicted IR spectrum of this compound would show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | N-CH₃ |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1500-1450 | C=N stretch | Indazole ring |

| 1400-1300 | C-H bend | N-CH₃ |

| 850-750 | C-H bend | Aromatic C-H (out-of-plane) |

| ~700 | C-Br stretch | Bromo group |

Rationale for Predicted Absorptions

-

Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds in an aromatic ring.

-

Aliphatic C-H Stretch: The absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl group.

-

Ring Vibrations: The absorptions in the 1620-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the bicyclic indazole ring system.

-

C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the benzene ring.

-

C-Br Stretch: The carbon-bromine bond will have a characteristic stretching vibration at lower wavenumbers.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the N-methylation of 4-Bromo-1H-indazole.[1]

Reaction Scheme

Experimental Protocol

-

Reaction Setup: To a solution of 4-Bromo-1H-indazole in acetone, add potassium carbonate.

-

Methylation: Add iodomethane to the mixture and reflux for several hours.

-

Work-up: After the reaction is complete, filter the mixture and concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash with brine.

-

Purification: Dry the organic layer and concentrate it. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 methylated isomers.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H NMR data confirms the presence and connectivity of all protons in the molecule. While experimental ¹³C NMR, MS, and IR data were not available, the predicted spectra, based on sound chemical principles, offer valuable insights into the carbon skeleton, molecular weight, and functional groups of the compound. The provided experimental protocols serve as a practical guide for researchers working with this and similar molecules. This in-depth technical guide is intended to be a valuable resource for the scientific community, facilitating the confident use of this compound in various research and development endeavors.

References

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-1-methyl-1H-indazole

Introduction

4-Bromo-1-methyl-1H-indazole is a substituted heterocyclic compound belonging to the indazole family. These scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active molecules. Accurate and unambiguous structural characterization is the bedrock of drug development and chemical research. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful method for the elucidation of molecular structures in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. By delving into the causality behind the observed chemical shifts and coupling patterns, this document serves as a key reference for scientists engaged in the synthesis, identification, and application of substituted indazoles. We will dissect the spectral data, offer field-proven insights into spectral interpretation, and outline a robust experimental protocol for data acquisition, ensuring the highest standards of scientific integrity.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering for the indazole ring system is used. The diagram below illustrates the structure of this compound with all carbon and hydrogen atoms numbered for spectral assignment.

Caption: IUPAC numbering for this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key parameters—chemical shift (δ), integration, and spin-spin coupling (J)—are dictated by the electronic environment surrounding each proton.

Expertise & Experience: The Causality Behind the Shifts

In the this compound structure, the chemical shifts are influenced by several factors:

-

Aromaticity: The fused ring system is aromatic, causing protons attached to the ring to resonate in the downfield region (typically >7.0 ppm).

-

Inductive Effect of Bromine: As an electronegative atom, bromine withdraws electron density through the sigma bonds, deshielding nearby protons, particularly H-5.

-

Anisotropic Effects: The π-electron clouds of the aromatic rings generate local magnetic fields that can either shield or deshield nearby protons depending on their spatial orientation. This is particularly relevant for H-7.

-

N-Methyl Group: The methyl group on N1 is a distinguishing feature. Its protons are not on the aromatic system and will appear significantly upfield as a sharp singlet.

Data Presentation & Interpretation

The experimental ¹H NMR data for this compound, acquired in DMSO-d₆ at 400 MHz, is summarized and interpreted below[1].

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale for Assignment |

| 7.98 | d | 0.9 | 1H | H-3 | This proton is on the pyrazole ring, adjacent to N2. Its downfield shift is characteristic of indazoles. The small doublet splitting arises from a weak long-range coupling, likely to H-7 across the ring system. |

| 7.67 - 7.65 | m | - | 1H | H-7 | This multiplet (likely a doublet of doublets) is assigned to H-7. Its position ortho to the fused pyrazole ring results in a downfield shift. It is coupled to H-6 and H-5. |

| 7.35 - 7.27 | m | - | 2H | H-5, H-6 | This multiplet contains the remaining two aromatic protons. H-5 is expected to be a doublet of doublets, deshielded by the adjacent bromine. H-6, appearing as a pseudo-triplet, is coupled to both H-5 and H-7. The overlap creates a complex multiplet. |

| 4.04 | s | - | 3H | N-CH₃ (C8) | This sharp singlet corresponds to the three equivalent protons of the methyl group attached to N1. Its chemical shift is characteristic of an N-methyl group on an aromatic heterocycle. |

Note: The original data source describes the aromatic region with overlapping multiplets. The specific assignments of H-5, H-6, and H-7 within these multiplets are based on established principles of substituent effects in aromatic systems.

Visualization of Proton Connectivity

A ¹H-¹H Correlation Spectroscopy (COSY) experiment would definitively confirm the coupling network. The diagram below illustrates the expected key correlations.

Caption: Expected ³J (three-bond) and ⁴J (four-bond) correlations for the aromatic protons in a COSY spectrum.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon.

Trustworthiness: Predicting Shifts in the Absence of Direct Data

As of the writing of this guide, a complete, experimentally verified ¹³C NMR dataset for this compound was not available in the surveyed literature. In such cases, a senior scientist must rely on established principles and data from analogous compounds to provide a reliable, predictive assignment. This approach is grounded in the principle of substituent chemical shift (SCS) effects.

The following predictions are based on:

-

Base Values for 1H-Indazole: The known ¹³C NMR spectrum of the parent 1H-indazole provides a starting point[2].

-

SCS Effects for Bromine: The effect of a bromine substituent on a benzene ring is well-documented. It causes a downfield shift for the ortho and para carbons and a significant upfield shift for the ipso-carbon (the carbon directly attached to Br) due to the "heavy atom effect"[3][4].

-

SCS Effects for N-Methylation: The effect of methylation at the N1 position.

Predicted Data Presentation & Interpretation

The table below presents the predicted ¹³C NMR chemical shifts for this compound.

| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale for Prediction |

| ~134 | C-3 | The C-3 carbon in indazoles is typically downfield. Its chemical shift is relatively unaffected by substitution on the benzo ring. |

| ~141 | C-7a | This is one of the bridgehead carbons. Its chemical environment is similar to that in the parent indazole (~140.0 ppm)[2]. |

| ~128 | C-5 | This carbon is ortho to the bromine atom. Bromine substitution typically causes a downfield shift of ~3 ppm on the ortho carbon from the base value of benzene (128.5 ppm). |

| ~125 | C-6 | This carbon is meta to the bromine. The substituent effect at the meta position is generally small. |

| ~122 | C-3a | The second bridgehead carbon, typically found around 121 ppm in the parent indazole[2]. |

| ~115 | C-7 | This carbon is para to the bromine substituent, which typically induces a small upfield shift. |

| ~113 | C-4 | The ipso-carbon attached to bromine. The heavy atom effect causes a significant upfield (shielding) effect compared to other substituted carbons. The shift for C-Br in bromobenzene is ~122.6 ppm[3]. The fusion to the pyrazole ring likely shifts this further. |

| ~36 | N-CH₃ (C8) | The N-methyl carbon signal typically appears in the 30-40 ppm range. |

Visualization of Carbon Skeleton

Caption: Molecular structure with predicted ¹³C chemical shifts.

Part 3: A Self-Validating System for Structural Confirmation

A core principle of trustworthy science is self-validation. While 1D NMR provides substantial data, its interpretation, especially in complex regions or for novel compounds, must be confirmed. Two-dimensional (2D) NMR experiments provide this validation by revealing correlations between nuclei.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-4 bonds. A cross-peak between two proton signals confirms they are neighbors in the coupling network. For this molecule, COSY would show a clear path from H-5 to H-6 to H-7, validating their assignments as a contiguous spin system.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached[5]. This would definitively link the ¹H assignments to the ¹³C assignments (e.g., the proton at ~7.66 ppm to the carbon at ~115 ppm, confirming the H-7/C-7 pair). This is the gold standard for assigning protonated carbons.

Caption: Workflow showing how 2D NMR validates 1D spectral assignments.

Experimental Protocol

The acquisition of high-quality, reproducible NMR data is contingent on meticulous sample preparation and correctly set acquisition parameters.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte Mass: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR[6].

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. DMSO-d₆ is a good choice for indazoles. Use approximately 0.6-0.7 mL of solvent[3].

-

Dissolution: Add the solvent to the vial containing the sample. Gently vortex or sonicate until the solid is completely dissolved.

-

Filtration & Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube[7].

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or ethanol. Cap the tube securely.

-

-

Spectrometer Setup and Data Acquisition:

-

Insertion: Insert the sample into the spectrometer's autosampler or manual probe.

-

Locking & Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual shimming process is then performed to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution[6].

-

Tuning: The probe must be tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C).

-

¹H NMR Acquisition (400 MHz):

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Number of Scans (ns): 8 to 16 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition (100 MHz):

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans (ns): 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Processing:

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phasing: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced. For DMSO-d₆, the residual solvent peak is set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Integration: For the ¹H spectrum, the relative area under each peak is integrated to determine the proton count for that signal.

-

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample analysis.

Conclusion

The comprehensive NMR analysis of this compound provides a definitive spectral signature for this important heterocyclic scaffold. The ¹H NMR spectrum is characterized by a downfield singlet for H-3, a complex aromatic region for H-5, H-6, and H-7, and a distinct upfield singlet for the N-methyl protons. While experimental ¹³C data is not widely published, a robust set of predicted chemical shifts has been provided based on established substituent effects, highlighting the key ipso-carbon shift caused by bromine's heavy atom effect. This guide underscores the necessity of a multi-faceted approach, combining 1D and 2D NMR techniques with a deep understanding of chemical principles, to achieve unambiguous structural elucidation. The detailed protocols and interpretations herein serve as an authoritative resource for researchers, ensuring accuracy and confidence in their synthetic and developmental endeavors.

References

- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.

- Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy.

- ALWSCI. (2024, July 25). How To Prepare And Run An NMR Sample.

- Yadav, A. K., et al. (2007). Supporting Information for: A General and Efficient Method for the Synthesis of 1H-Indazoles by Condensation of 2-Bromobenzaldehydes with Hydrazines. Wiley-VCH.

- JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives.

- Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1982). NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magnetic Resonance in Chemistry.

- Chemistry LibreTexts. (2021, October 16). 2D NMR Introduction.

- He, W., Zhang, R., & Cai, M. (n.d.).

- ResearchGate. (2016). 13 C NMR of indazoles.

- Western University. (n.d.). NMR Sample Preparation. Retrieved from Western University, Faculty of Science website. [Link]

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- SpectraBase. (n.d.). Bromobenzene - Optional[13C NMR] - Chemical Shifts.

- Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding.

- Alajarin, R., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

- ResearchGate. (2018). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- EPFL. (n.d.). 2D NMR.

- Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

Sources

- 1. 4-Bromoanisole-13C6 | Nano diainc [nanodiainc.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 4-Bromoanisole(104-92-7) 13C NMR spectrum [chemicalbook.com]

Molecular weight and formula of 4-Bromo-1-methyl-1H-indazole

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and material science. The document details its fundamental physicochemical properties, provides validated protocols for its synthesis and characterization, and explores its applications, particularly in the realm of drug discovery. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile compound. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse functionalization and interaction with a wide range of biological targets. The specific compound, this compound, has emerged as a critical intermediate. The presence of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methyl group at the 1-position stabilizes a specific tautomeric form, ensuring regiochemical control in subsequent synthetic steps. This guide aims to consolidate the essential technical information required to effectively utilize this compound in a research and development setting.

Core Properties of this compound

A thorough understanding of the fundamental properties of a chemical compound is paramount for its successful application. This section outlines the key physicochemical characteristics of this compound.

Molecular Structure and Formula

The structural integrity of a molecule dictates its reactivity and physical properties. The molecular formula and weight are foundational data points for all stoichiometric calculations.

Diagram 1: Molecular Structure of this compound

A 2D representation of the this compound structure.

Physicochemical Data Summary

Quantitative data are summarized in the table below for quick reference and comparison. These values are critical for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| CAS Number | 365427-30-1 | [4] |

| Molecular Formula | C₈H₇BrN₂ | [5][6] |

| Molecular Weight | 211.06 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage Temperature | Refrigerator (2-8°C) | [4][7] |

Synthesis and Purification

The reliable synthesis of this compound is crucial for its availability in research. The most common and field-proven method involves the N-methylation of 4-Bromo-1H-indazole.

Synthetic Pathway Overview

The methylation of 4-Bromo-1H-indazole using an electrophilic methyl source like iodomethane (methyl iodide) in the presence of a base is a standard and efficient procedure.[5] The primary challenge in this synthesis is the potential for methylation at either the N1 or N2 position of the indazole ring, leading to the formation of two constitutional isomers. The choice of base and solvent system is critical to control the regioselectivity of this reaction. Potassium carbonate is a commonly used base that favors the desired N1-alkylation.

Diagram 2: Synthesis Workflow

A flowchart of the synthesis and purification process.

Detailed Experimental Protocol

This protocol is a validated method for the synthesis of this compound.

Materials:

-

4-Bromo-1H-indazole (1.0 eq.)

-

Potassium carbonate (K₂CO₃) (3.0 eq.)

-

Iodomethane (MeI) (1.2-1.8 eq.)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/cyclohexane or dichloromethane for elution

Procedure:

-

Reaction Setup: To a solution of 4-Bromo-1H-indazole (1 eq.) in acetone (15-30 mL), add potassium carbonate (3 eq.). Stir the resulting suspension at room temperature for 30 minutes.[5]

-

Methylation: Slowly add iodomethane (1.2-1.8 eq.) to the reaction mixture. Heat the reaction under reflux for 3-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, remove the acetone by evaporation under reduced pressure. Dissolve the remaining residue in ethyl acetate (30 mL).

-

Extraction: Wash the organic phase with saturated brine (3 x 15 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a mixture of ethyl acetate and cyclohexane (e.g., 1:2 ratio) or dichloromethane to separate the desired this compound from the 4-bromo-2-methyl-2H-indazole isomer.[5]

Causality and Insights:

-

Choice of Base: Potassium carbonate is a mild base, which is sufficient to deprotonate the indazole N-H. Its heterogeneity in acetone can sometimes lead to longer reaction times but often improves the N1/N2 selectivity compared to stronger, more soluble bases like sodium hydride.

-

Solvent System: Acetone is a good choice due to its appropriate boiling point for reflux and ease of removal. DMF can also be used and may lead to faster reaction times due to its higher polarity and boiling point, but its removal during workup is more challenging.

-

Purification: The two isomers, this compound and 4-bromo-2-methyl-2H-indazole, have different polarities and can be effectively separated by silica gel chromatography.[5] The 1-methyl isomer is typically less polar than the 2-methyl isomer.

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound is distinct from its 2-methyl isomer.

Representative ¹H NMR Data:

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

-

Chemical Shifts (δ):

-

δ 7.98 (d, J = 0.9 Hz, 1H)

-

δ 7.67-7.65 (m, 1H)

-

δ 7.35-7.27 (m, 2H)

-

δ 4.04 (s, 3H)[5]

-

Interpretation:

-

The singlet at 4.04 ppm corresponds to the three protons of the methyl group attached to the N1 position.

-

The distinct aromatic signals between 7.27 and 7.98 ppm correspond to the protons on the bicyclic ring system. The specific splitting patterns and coupling constants (J values) are characteristic of the substitution pattern.

Applications in Research and Development

This compound is not an end product but a valuable starting material for the synthesis of more complex molecules.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals.[8] The indazole scaffold is present in numerous kinase inhibitors used in oncology. The bromo-substituent at the 4-position is particularly useful for introducing further diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of complex molecular architectures targeting specific enzymes and receptors.[8]

Biochemical Research

In biochemical research, derivatives of this compound are used as probes to investigate the mechanisms of action of enzymes and receptors.[8] By systematically modifying the structure, researchers can perform structure-activity relationship (SAR) studies to understand the key molecular interactions responsible for a compound's biological activity.

Material Science

The unique electronic properties of the indazole ring system make its derivatives interesting candidates for applications in material science. They have been explored for their potential use in creating advanced materials like organic semiconductors.[8]

Safety and Handling

Proper handling of all chemical reagents is crucial for laboratory safety.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a cornerstone intermediate for scientific innovation in both life sciences and material sciences. Its well-defined physicochemical properties, coupled with a robust and reproducible synthetic protocol, make it an invaluable tool for researchers. This guide has provided a comprehensive, technically grounded overview, from its fundamental characteristics to its practical synthesis and application, to empower scientists in their research endeavors. The key to leveraging this molecule's full potential lies in understanding the causal relationships between its structure, the chosen experimental conditions, and the desired outcome.

References

- This compound (C8H7BrN2). PubChemLite. [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

- 4-Bromo-1H-indazole | C7H5BrN2 | MD Topology | NMR | X-Ray.

- 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548. PubChem. [Link]

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 365427-30-1 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - this compound (C8H7BrN2) [pubchemlite.lcsb.uni.lu]

- 7. achmem.com [achmem.com]

- 8. qcc.edu [qcc.edu]

An In-Depth Technical Guide to the Solubility of 4-Bromo-1-methyl-1H-indazole

Abstract

4-Bromo-1-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for synthesizing a range of pharmacologically active molecules. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the theoretical solubility of this compound based on its physicochemical properties, coupled with a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical methodology for handling this compound.

Part 1: Physicochemical Profile and Theoretical Solubility Framework

A molecule's solubility is fundamentally governed by its structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a foundational guideline for predicting solubility behavior.[1]

1.1. Molecular Structure Analysis

This compound (CAS: 365427-30-1) possesses a fused heterocyclic ring system with distinct regions that dictate its polarity and lipophilicity.[2][3]

-

Indazole Core: The bicyclic aromatic system is largely nonpolar and hydrophobic.

-

N-Methyl Group: The methylation at the N1 position removes the hydrogen bond-donating capability present in the parent 4-Bromo-1H-indazole, which significantly reduces its solubility in protic solvents like water. However, it contributes to a permanent dipole moment.

-

Bromo Substituent: The bromine atom at position 4 increases the molecular weight and polarizability of the molecule. It contributes to its lipophilic character, a property quantified by its predicted logarithm of the partition coefficient (XLogP3) of approximately 2.2 for the parent compound, 4-Bromo-1H-indazole.[4][5]

1.2. Predicted Solubility in Common Organic Solvents

Based on this structural assessment, we can forecast the solubility behavior across different solvent classes:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): High solubility is anticipated. These solvents can effectively solvate the molecule through strong dipole-dipole interactions without the need for hydrogen bonding. Evidence from synthesis literature, where purification is performed using ethyl acetate, supports this prediction.[3] Dimethyl sulfoxide (DMSO) is particularly effective for creating high-concentration stock solutions for high-throughput screening.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While these solvents have strong dipoles, the inability of this compound to act as a hydrogen bond donor will limit its solubility compared to its N-H counterpart.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is predicted. The molecule's significant dipole moment makes it less compatible with the weak van der Waals forces offered by nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM)): Moderate to high solubility is expected. DCM's ability to engage in dipole-dipole interactions and its capacity to solvate aromatic systems make it a suitable solvent, which is confirmed by its use in purification protocols.[3]

-

Aqueous Solvents (e.g., Water, Buffered Solutions): Very low solubility is predicted. The molecule's predominantly lipophilic nature and lack of key hydrogen bonding groups result in poor solvation by water.

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 365427-30-1 | [2][3] |

| Molecular Formula | C₈H₇BrN₂ | [2][3] |

| Molecular Weight | 211.06 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| Purity | ≥97% (Typical) | [2] |

Part 2: Experimental Protocol for Thermodynamic Solubility Determination

To move beyond theoretical predictions, empirical determination is essential. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility, which represents the true equilibrium saturation point of a solute in a solvent at a given temperature.

2.1. Mandatory Safety Precautions

This compound is classified as a hazardous substance. Adherence to safety protocols is non-negotiable.

-

Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Required PPE: Always wear nitrile gloves, safety glasses with side shields, and a lab coat.

-

Handling: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

2.2. Experimental Workflow

The following diagram outlines the comprehensive workflow for accurate solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

2.3. Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials:

-

This compound

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of holding 2 mL vials

-

HPLC system with a UV detector and a C18 column

-

Solvents: DMSO, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, and Purified Water (Type I).

Procedure:

-

Preparation of Calibration Standards:

-

Causality: A precise calibration curve is the foundation of accurate quantification.

-

Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile).

-

Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

Analyze these standards via HPLC-UV to generate a linear regression curve (Absorbance vs. Concentration). An R² value > 0.995 is required for the curve to be considered valid.

-

-

Sample Preparation and Equilibration:

-

Causality: Adding a clear excess of solid is critical to ensure the solvent becomes saturated, which is the definition of thermodynamic solubility.

-

To each of the 2 mL vials, add approximately 5-10 mg of this compound. The exact mass is not critical, only that it is in excess.

-

Carefully add 1.0 mL of the desired solvent to each vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and a moderate speed (e.g., 200 rpm).

-

Allow the samples to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48 hours is recommended to ensure equilibrium is reached.

-

-

Phase Separation:

-

Causality: It is imperative to analyze only the dissolved compound. Any suspended solids will falsely elevate the measured solubility.

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid material.

-

Alternatively, filter the suspension using a 0.22 µm syringe filter compatible with the solvent.

-

-

Sample Analysis:

-

Causality: Dilution is necessary to bring the concentration of the saturated solution into the linear range of the calibration curve.

-

Carefully open the vial, taking care not to disturb the solid pellet.

-

Withdraw an aliquot of the clear supernatant (e.g., 100 µL) and dilute it with the HPLC mobile phase into a known final volume (e.g., 10 mL). The dilution factor must be chosen carefully based on the expected solubility.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration in the diluted sample using the calibration curve.

-

Multiply this concentration by the dilution factor to determine the final solubility of the compound in that solvent. Report the result in mg/mL or µg/mL.

-

Part 3: Data Presentation and Application

The results from the experimental protocol should be compiled into a clear, comparative format.

3.1. Quantitative Solubility Data Table

| Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimental Solubility at 25°C (mg/mL) |

| Water | Aqueous | Very Low | Enter experimental data |

| PBS (pH 7.4) | Aqueous Buffer | Very Low | Enter experimental data |

| Methanol | Polar Protic | Moderate | Enter experimental data |

| Ethanol | Polar Protic | Moderate | Enter experimental data |

| Acetonitrile | Polar Aprotic | High | Enter experimental data |

| Acetone | Polar Aprotic | High | Enter experimental data |

| Ethyl Acetate | Polar Aprotic | High | Enter experimental data |

| Dichloromethane | Chlorinated | High | Enter experimental data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Enter experimental data |

| Toluene | Nonpolar | Low | Enter experimental data |

| Hexane | Nonpolar | Very Low | Enter experimental data |

3.2. Interpretation and Practical Implications

-

For the Synthetic Chemist: High solubility in solvents like Dichloromethane and Ethyl Acetate validates their use in reaction setups and subsequent chromatographic purification.[3]

-

For the Drug Discovery Scientist: High solubility in DMSO allows for the creation of concentrated stock solutions (typically 10-20 mM) essential for automated high-throughput screening campaigns.

-

For the Formulation Scientist: Very low aqueous solubility is a critical piece of information, indicating that for in vivo applications, formulation strategies such as co-solvents, amorphous solid dispersions, or lipid-based formulations may be necessary to achieve adequate bioavailability.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Solubility of Organic Compounds. LibreTexts.

- 4-Bromo-1H-indazole. PubChem.

Sources

- 1. chem.ws [chem.ws]

- 2. This compound | 365427-30-1 [sigmaaldrich.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. file.medchemexpress.com [file.medchemexpress.com]

The Diverse Biological Activities of Substituted Indazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its remarkable ability to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[2] While naturally occurring indazole derivatives are rare, synthetic analogues have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, among others.[1] The versatility of the indazole core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the multifaceted biological activities of substituted indazole derivatives, offering technical insights and experimental protocols for researchers in drug discovery and development.

Part 1: Anticancer Activity - Targeting the Hallmarks of Cancer

Indazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, including Pazopanib, Axitinib, and Niraparib.[3][4] Their antitumor effects are often attributed to the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3]

Mechanism of Action: Kinase Inhibition and Beyond

Many indazole-based anticancer agents function as potent inhibitors of various protein kinases, such as vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and polo-like kinase 4 (PLK4).[3][5][6] By blocking the ATP-binding site of these enzymes, they disrupt downstream signaling pathways essential for tumor angiogenesis, proliferation, and metastasis.[3]

For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks VEGFR, PDGFR, and c-Kit, thereby inhibiting tumor growth and angiogenesis.[4] Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[4] Beyond kinase inhibition, some indazole derivatives induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, increasing reactive oxygen species (ROS) levels, and disrupting the mitochondrial membrane potential.[7]

Signaling Pathway: VEGFR Signaling Inhibition

The inhibition of VEGFR-2 is a key mechanism for many anticancer indazole derivatives.[3] This pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

Caption: Inhibition of the VEGFR-2 signaling pathway by indazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.[9]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, K562, PC-3, Hep-G2) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10][11]

-

Compound Treatment: Treat the cells with various concentrations of the substituted indazole derivatives for a specified period (e.g., 48 or 72 hours).[12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

Part 2: Anti-inflammatory Activity - Modulating the Inflammatory Cascade

Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13] The COX enzymes, particularly COX-2, are key players in the inflammatory response, responsible for the synthesis of prostaglandins.[14]

Mechanism of Action: Selective COX-2 Inhibition

Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting both COX-1 and COX-2.[15] However, the inhibition of COX-1 is associated with gastrointestinal side effects.[15] Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.[14] Certain substituted indazoles have been shown to be potent and selective inhibitors of COX-2.[16][17] By selectively targeting COX-2, which is upregulated at sites of inflammation, these compounds can reduce inflammation with a potentially better safety profile.[18]

Experimental Workflow: In Vitro COX Inhibition Assay

This workflow outlines the process for determining the inhibitory activity of indazole derivatives against COX-1 and COX-2.

Caption: Workflow for in vitro COX enzyme inhibition assay.

Step-by-Step Methodology: COX (ovine) Inhibitor Screening Assay

Principle: This assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol based on Cayman Chemical's COX Inhibitor Screening Assay Kit:

-

Reagent Preparation: Prepare the assay buffer, heme, enzymes (oCOX-1 and oCOX-2), arachidonic acid, and the indazole test compounds.

-

Assay Plate Setup: Add buffer, heme, and the enzyme to the appropriate wells of a 96-well plate.

-

Inhibitor Addition: Add the indazole derivatives (or a known inhibitor like celecoxib for a positive control) to the wells.[13]

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction, followed immediately by the colorimetric substrate.

-

Kinetic Measurement: Read the absorbance at 590 nm every minute for five minutes to obtain the reaction rate.

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each concentration of the indazole derivative to calculate the IC50 value.[13]

Part 3: Antimicrobial Activity - Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indazole derivatives have shown promise as potent antibacterial and antifungal agents.[19]

Mechanism of Action: Diverse Antimicrobial Targets

The antimicrobial activity of indazole derivatives is attributed to various mechanisms. Some compounds inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, making them effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[20] Others are thought to disrupt the microbial cell membrane or interfere with other vital metabolic pathways.[19] Certain 2H-indazole derivatives have also demonstrated activity against protozoa like Giardia intestinalis and fungi such as Candida albicans.[21]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[19][22]

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the indazole derivatives in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[23]

Part 4: Neurological Activity - Potential for Neuroprotection

Recent studies have highlighted the potential of indazole derivatives in the treatment of neurodegenerative diseases.[2] Their neuroprotective effects are linked to various mechanisms, including the modulation of voltage-gated sodium channels and inhibition of monoamine oxidase B (MAO-B).[2][24]

Mechanism of Action: Modulating Neuronal Excitability and Neuroinflammation

Some indazole derivatives act as voltage-dependent sodium channel blockers, which can reduce excessive neuronal firing, a hallmark of excitotoxicity implicated in neurodegeneration.[24] Others have been identified as selective MAO-B inhibitors.[2] MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can increase dopamine levels, which is beneficial in conditions like Parkinson's disease. Furthermore, the anti-inflammatory properties of some indazoles may also contribute to their neuroprotective effects by mitigating neuroinflammation, a common feature of many neurodegenerative disorders.[18][25]

Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is highly dependent on the nature and position of the substituents on the indazole ring.[1] For example, in a series of indazole arylsulfonamides acting as CCR4 antagonists, methoxy or hydroxyl groups at the C4 position and small groups at the C6 position were found to be favorable for potency.[26] For indazole-3-carboxamides as CRAC channel blockers, the specific regiochemistry of the amide linker was critical for activity.[27] These SAR insights are crucial for guiding the rational design of new and more potent indazole-based therapeutic agents.

Quantitative Data Summary

| Compound Class | Biological Activity | Key Target(s) | Example IC50 Values | Reference(s) |

| 1H-Indazole-4-carboxamides | Anticancer | FGFR1 | 30.2 ± 1.9 nM | [1] |

| 3-Substituted 1H-indazoles | Anticancer | IDO1 | 720 nM | [1] |

| Indazole Derivatives | Anti-inflammatory | COX-2 | 12.32 µM (5-aminoindazole) | [13] |

| (Aza)indazole Sulfonylamides | Anti-inflammatory | COX-2 | 0.409 µM | [17][28] |

| Thiazolylindazoles | Antibacterial | DNA Gyrase B | < 8 nM (enzymatic) | [20] |

| Indazole-based Thiadiazoles | Neuroprotective | MAO-B | 52 nM | [2] |

Conclusion and Future Perspectives

Substituted indazole derivatives represent a highly versatile and pharmacologically important class of compounds. Their broad spectrum of biological activities, coupled with the potential for synthetic modification, makes them attractive candidates for the development of new therapeutics. Future research will likely focus on the design of more selective and potent indazole derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a wider range of diseases. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of the next generation of indazole-based drugs.[15]

References

- Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link][1][29]

- (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link][3][30]

- (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link][13]

- (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link][26]

- (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link][27]

- (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link][4]

- (2017).

- (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link][20]

- (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][16]

- (2022). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. GSC Biological and Pharmaceutical Sciences. [Link][22]

- (2021). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Anti-Infective Agents. [Link][19]

- (2020). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Chemistry – A European Journal. [Link][31]

- (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals. [Link][23]

- Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed. [Link]

- (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link][8]

- (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.

- (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link][5][7]

- (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][17]

- (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- (2021).

- (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. [Link][2]

- (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][28]

- (2023).

- (2023).

- (n.d.). Synthesis of N-substituted 1H-indazole derivatives.

- (2024). The Anticancer Activity of Indazole Compounds: A Mini Review.

- (2020). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry. [Link][35]

- (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. [Link][36]

- (n.d.). Structure of our indazole derivatives.

- (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). Chemical Biology & Drug Design. [Link][38]

- (2024). Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity.

- (2013). Cell Viability Assays. Assay Guidance Manual. [Link][40]

- (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.

- (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Pharmaceuticals. [Link][42]

- (2009). Neuroprotective Effects of Furopyrazole Derivative of Benzylindazole Analogs on C2 Ceramide-Induced Apoptosis in Cultured Cortical Neurons. Archives of Pharmacal Research. [Link][25]

- (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Taylor & Francis Online. [Link][18]

- (2020). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules. [Link][14]

- (2009). Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones. Journal of Medicinal Chemistry. [Link][24]

- (n.d.). Different biological activities reported with Indazole derivatives.

- (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- (1998).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]